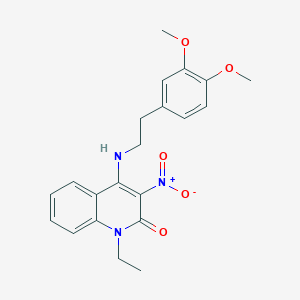

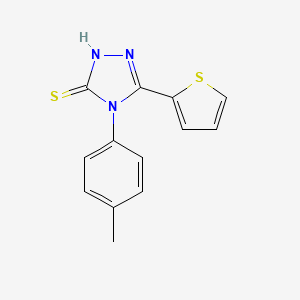

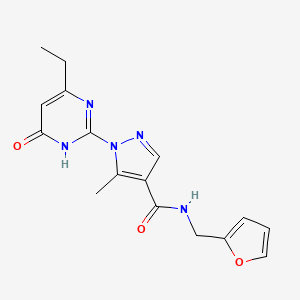

![molecular formula C24H24ClN5O2 B3008891 9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-56-3](/img/structure/B3008891.png)

9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione" is a chemically synthesized molecule that appears to be related to the purine family. Purines are a group of heterocyclic aromatic organic compounds, which include several biologically significant molecules such as adenine and guanine, components of DNA and RNA. The structure of the compound suggests that it may have potential biological activity or could serve as a lead compound for the development of new drugs.

Synthesis Analysis

The synthesis of related purine derivatives has been reported in the literature. For instance, a series of 9-benzyl-6-(dimethylamino)-9H-purines were synthesized and tested for antiviral activity against rhinovirus type 1B, with the introduction of a 2-chloro substituent resulting in a substantial increase in antiviral activity . Another study reported the synthesis of 9-(2,6-difluorobenzyl)-9H-purines using the Mitsunobu reaction, which yielded various chlorinated purine derivatives . Additionally, the regioselectivity of cross-coupling reactions was explored in the synthesis of 2,6,8-trisubstituted purine bases, which involved palladium-catalyzed Suzuki-Miyaura reactions and iron-catalyzed reactions with organometallic reagents . These studies provide insights into the synthetic routes that could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial in determining their biological activity. The presence of substituents on the purine ring can significantly affect the molecule's interaction with biological targets. For example, the introduction of a 2-chloro substituent was found to enhance the antiviral activity of 9-benzylpurines . The compound of interest contains a 4-chlorophenyl group, which could similarly influence its biological properties. The molecular structure analysis would involve examining the electronic distribution, potential binding sites, and overall conformation of the molecule to predict its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, which are essential for their biological function or for further chemical modifications. The studies reviewed indicate that chlorinated purine derivatives can be synthesized through reactions such as the Mitsunobu reaction and cross-coupling reactions . These reactions are important for introducing different substituents onto the purine ring, which can alter the molecule's chemical properties and biological activity. The compound may also be amenable to similar chemical transformations, which could be explored for the development of new derivatives with enhanced or targeted biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of chloro and methyl groups, as well as the benzyl moiety, can affect the compound's solubility in various solvents, which is important for its application in biological assays or drug formulation . The stability of the compound under physiological conditions would also be a key factor in its potential as a therapeutic agent. Additionally, the reactivity of the compound towards nucleophiles, electrophiles, and radicals would determine its suitability for further chemical modifications and its interaction with biological targets.

Wissenschaftliche Forschungsanwendungen

Neurodegenerative Diseases

A significant body of research has focused on compounds structurally related to 9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, with applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's. These studies emphasize the role of such compounds as inhibitors of monoamine oxidases (MAOs), which are crucial targets for neurodegenerative conditions. Notably, compounds with chloro-substituted phenyl, benzyl, or phenethyl residues at N9 have been identified as potent MAO-B inhibitors, showing high selectivity for their targets. Potent dual-target-directed adenosine receptor antagonists have also been identified, with several compounds demonstrating triple-target inhibition, thus suggesting potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases (Koch et al., 2013); (Brunschweiger et al., 2014); (Załuski et al., 2019).

Antiviral Properties

Further investigations have revealed that certain derivatives, such as 9-benzyl-6-(dimethylamino)-9H-purines, possess antiviral activity, specifically against rhinovirus. The introduction of a 2-chloro substituent in these compounds has been found to significantly enhance their antiviral effectiveness. These findings indicate a new class of antiviral agents with potential against rhinoviruses (Kelley et al., 1988).

Antiinflammatory Activity

Additionally, studies on substituted analogues of pyrimidopurinediones have shown promising antiinflammatory activity. These compounds, including 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl) pyrimido-[2,1-f]purine-4,8(1H,9H)-dione, have been evaluated in models like the adjuvant-induced arthritis rat model. They have demonstrated comparable potency to established anti-inflammatory drugs like naproxen, with no observed gastric ulcer inducing potential or ocular toxicity (Kaminski et al., 1989).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-(4-chlorophenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN5O2/c1-15-5-4-6-17(11-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(12-16(2)13-29(20)23)19-9-7-18(25)8-10-19/h4-11,16H,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHPWPHPZDEVDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC(=C4)C)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(4-chlorophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

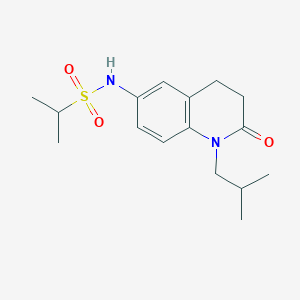

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

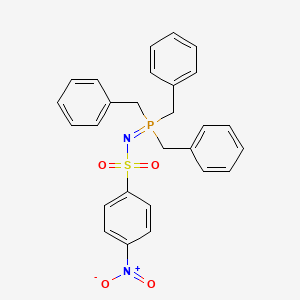

![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)

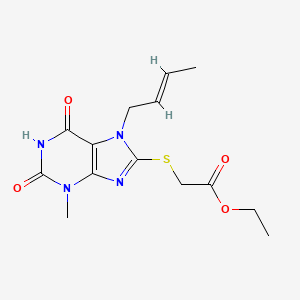

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)